
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid is an organic compound that belongs to the class of difluoroacetic acids This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid typically involves the halogenation of a phenyl ring followed by the introduction of difluoroacetic acid moiety. One common method includes the bromination and chlorination of a phenyl ring to obtain 3-bromo-4-chlorophenyl derivative. This intermediate is then subjected to a reaction with difluoroacetic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas in the presence of a catalyst The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product
Análisis De Reacciones Químicas
Types of Reactions
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related compounds.
Aplicaciones Científicas De Investigación
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The difluoroacetic acid moiety can also play a role in modulating the compound’s activity by influencing its physicochemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Bromochlorobenzene: A halogenated benzene derivative with similar halogen substituents.
Difluoroacetic Acid: A simple difluorinated acetic acid without the aromatic ring.
3-Bromo-4-chlorobenzoic Acid: A related compound with a carboxylic acid group instead of the difluoroacetic acid moiety.
Uniqueness
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid is unique due to the combination of bromine, chlorine, and difluoroacetic acid moieties on a single aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2O2/c9-5-3-4(1-2-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSXMZKYPFUJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

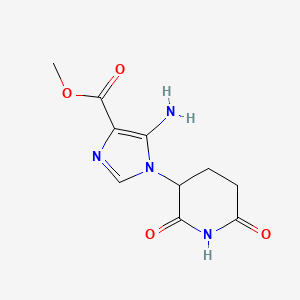
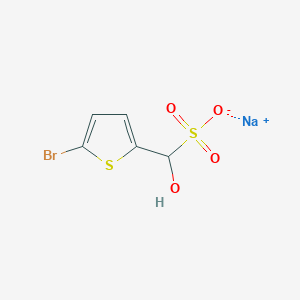
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)
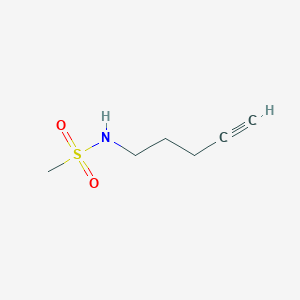
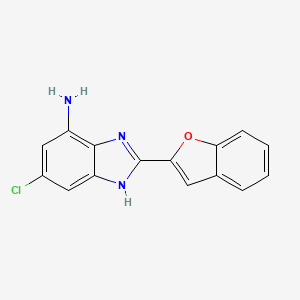


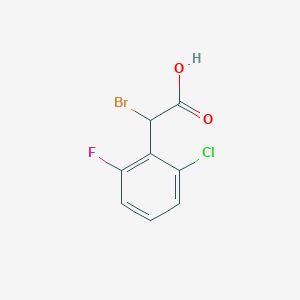
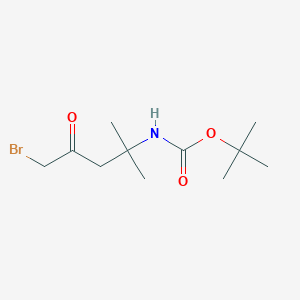


![tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate](/img/structure/B6599004.png)
![4-methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6599015.png)
